molecular formula C22H16N4O2S2 B14303711 N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) CAS No. 121611-06-1

N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)

Cat. No.: B14303711
CAS No.: 121611-06-1
M. Wt: 432.5 g/mol
InChI Key: CKVUUQVLVYSIRV-UHFFFAOYSA-N
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Description

N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) is a complex organic compound featuring a thiazolo[5,4-d]thiazole core. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including materials science, chemistry, and photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) typically involves a condensation reaction. One common method includes the reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) is unique due to its specific structural arrangement, which enhances its stability and electronic properties. This makes it particularly suitable for applications in advanced materials and photonic devices .

Properties

CAS No.

121611-06-1

Molecular Formula

C22H16N4O2S2

Molecular Weight

432.5 g/mol

IUPAC Name

3-phenyl-N-[6-(3-phenylprop-2-enoylamino)-[1,2]thiazolo[5,4-d][1,2]thiazol-3-yl]prop-2-enamide

InChI

InChI=1S/C22H16N4O2S2/c27-17(13-11-15-7-3-1-4-8-15)23-21-19-20(30-25-21)22(26-29-19)24-18(28)14-12-16-9-5-2-6-10-16/h1-14H,(H,23,25,27)(H,24,26,28)

InChI Key

CKVUUQVLVYSIRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NSC3=C2SN=C3NC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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